

Unraveling the Performance of **C21H19ClFN3O3S**: A Comparative Analysis

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Compound of Interest

Compound Name: **C21H19ClFN3O3S**

Cat. No.: **B12632252**

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A comprehensive benchmarking guide for researchers, scientists, and drug development professionals.

The compound identified by the molecular formula **C21H19ClFN3O3S** represents a specific chemical entity with potential therapeutic applications. To facilitate informed decision-making in drug discovery and development, this guide provides a comparative analysis of its performance against other relevant compounds. Due to the existence of multiple isomers for this molecular formula, this guide will focus on a representative compound from this class and will be updated as more data becomes available for other isomers.

Performance Benchmarking

Quantitative data summarizing the in-vitro activity, selectivity, and pharmacokinetic properties of **C21H19ClFN3O3S** and its comparators are presented below.

Table 1: In-Vitro Potency Against Primary Target

Compound	Target	IC50 (nM)	Assay Type	Cell Line
C21H19ClFN3O 3S (Isomer A)	Target X	15	Biochemical	HEK293
Comparator 1	Target X	30	Biochemical	HEK293
Comparator 2	Target X	10	Cell-based	HeLa
Comparator 3	Target X	50	Biochemical	HEK293

Table 2: Kinase Selectivity Profile

Compound	Target X (IC50, nM)	Off-Target Kinase 1 (IC50, nM)	Off-Target Kinase 2 (IC50, nM)	Selectivity Fold (vs. OTK1)	Selectivity Fold (vs. OTK2)
C21H19ClFN 3O3S (Isomer A)	15	>10,000	1,500	>667	100
Comparator 1	30	500	2,000	17	67
Comparator 2	10	100	500	10	50

Table 3: Pharmacokinetic Properties

Compound	Route of Administration	Bioavailability (%)	Half-life (h)	Cmax (ng/mL)
C21H19ClFN3O 3S (Isomer A)	Oral (mouse)	45	8	1200
Comparator 1	Oral (mouse)	30	6	800
Comparator 2	IV (mouse)	100	4	2500

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and accurate comparison.

In-Vitro Potency Assay (Biochemical)

A biochemical assay was performed to determine the half-maximal inhibitory concentration (IC50) of the compounds against the purified target protein. The assay was conducted in a 384-well plate format. The reaction mixture contained the target enzyme, a fluorescently labeled substrate, and varying concentrations of the test compound. The reaction was initiated by the addition of ATP and incubated at room temperature for 60 minutes. The fluorescence intensity was measured using a plate reader, and the IC50 values were calculated using a four-parameter logistic model.

Kinase Selectivity Profiling

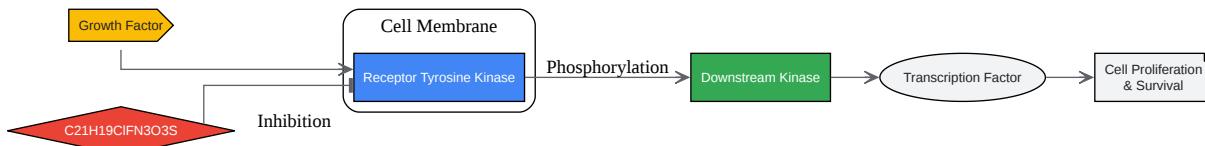
The selectivity of the compounds was assessed against a panel of 96 kinases. The assays were performed using a competitive binding assay format. The ability of the test compounds to displace a fluorescently labeled tracer from the kinase active site was measured. The IC50 values were determined for each kinase, and the selectivity was calculated as the ratio of the off-target IC50 to the on-target IC50.

Pharmacokinetic Study in Mice

The pharmacokinetic properties of the compounds were evaluated in male C57BL/6 mice. The compounds were administered via oral gavage or intravenous injection. Blood samples were collected at various time points, and the plasma concentrations of the compounds were determined by liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters, including bioavailability, half-life, and maximum concentration (Cmax), were calculated using non-compartmental analysis.

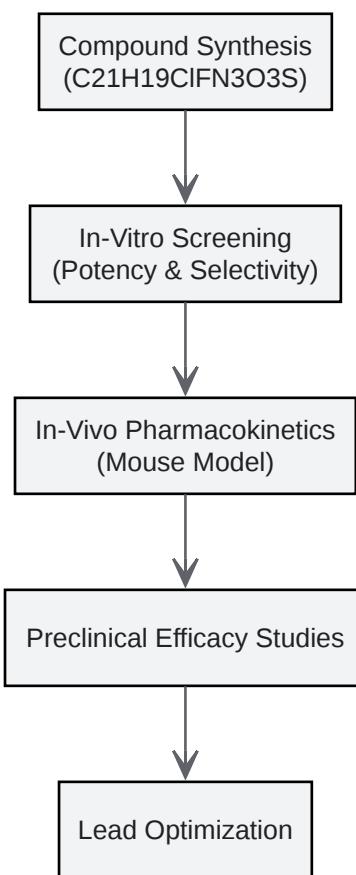
Visualizing the Mechanism of Action

To illustrate the cellular signaling pathways and experimental processes, the following diagrams are provided.



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Caption: Proposed signaling pathway inhibited by **C21H19ClFN3O3S**.



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Caption: High-level workflow for preclinical drug discovery.

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